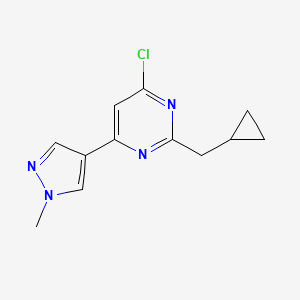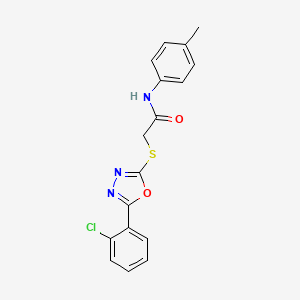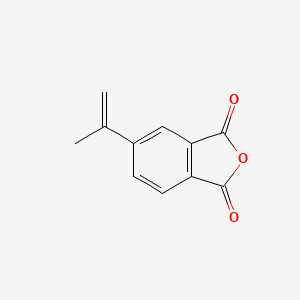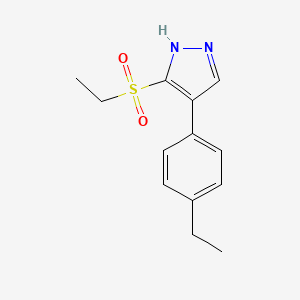
4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group attached to the phenyl ring and an ethylsulfonyl group attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-ethylacetophenone.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of the pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 4-(4-Ethylphenyl)-3-(ethylthio)-1H-pyrazole.
Substitution: Formation of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-5-bromo-1H-pyrazole.
科学的研究の応用
4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfonyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
4-(4-Ethylphenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.
4-(4-Methylphenyl)-3-(ethylsulfonyl)-1H-pyrazole: Contains a methyl group instead of an ethyl group on the phenyl ring, which can affect its reactivity and interactions.
4-(4-Ethylphenyl)-3-(methylsulfonyl)-1H-pyrazole: Contains a methylsulfonyl group instead of an ethylsulfonyl group, which may influence its solubility and biological activity.
Uniqueness
4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the ethyl and ethylsulfonyl groups, which can impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C13H16N2O2S |
|---|---|
分子量 |
264.35 g/mol |
IUPAC名 |
4-(4-ethylphenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2O2S/c1-3-10-5-7-11(8-6-10)12-9-14-15-13(12)18(16,17)4-2/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
WOYMJZSTWCYSFG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(NN=C2)S(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxylate](/img/structure/B11775530.png)
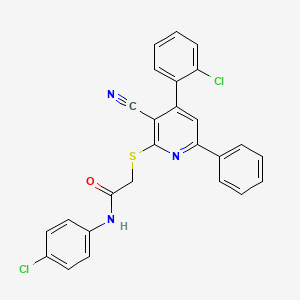

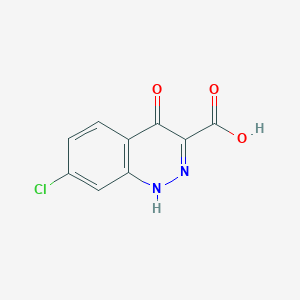
![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)


![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
